molecular formula C15H19ClN6 B6456669 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine CAS No. 2549045-70-5

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine

Cat. No.: B6456669
CAS No.: 2549045-70-5
M. Wt: 318.80 g/mol
InChI Key: IQGOKVAIZYXREE-UHFFFAOYSA-N
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Description

The compound 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine features a central pyrimidine ring substituted at position 4 with a piperazine moiety, which is further linked to a 5-chloropyrimidin-2-yl group. Additional substituents include a methyl group at position 2 and an ethyl group at position 6 of the main pyrimidine scaffold.

Properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6/c1-3-13-8-14(20-11(2)19-13)21-4-6-22(7-5-21)15-17-9-12(16)10-18-15/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGOKVAIZYXREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine (often referred to as the pyrimidine derivative) is a member of the pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClN5C_{14}H_{18}ClN_5 with a molecular weight of approximately 285.78 g/mol. The structure features a piperazine ring linked to a chlorinated pyrimidine moiety, which is instrumental in its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. One notable study reported that specific pyrimidine analogs demonstrated IC50 values in the micromolar range against cancer cell lines, suggesting potential for further development as anticancer agents .

Antimalarial Activity

A recent investigation into the biological activity of pyrimidines highlighted their efficacy against malaria parasites. The compound was evaluated for its inhibitory effects on key plasmodial kinases such as PfGSK3 and PfPK6, which are critical for the survival and replication of the malaria parasite. Initial screenings indicated that certain derivatives could achieve over 70% inhibition at concentrations around 1 μM, with subsequent dose-response assays revealing IC50 values in the nanomolar range .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in cellular signaling pathways crucial for cancer cell survival and proliferation.
  • Cell Cycle Disruption : By interfering with kinase activity, it may disrupt normal cell cycle progression, leading to apoptosis in malignant cells.
  • Antimalarial Mechanism : Inhibition of PfGSK3 and PfPK6 disrupts essential processes in the malaria life cycle, effectively reducing parasite viability .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
AnticancerVarious cell lines~10
AntimalarialPfGSK3~0.017
AntimalarialPfPK6~0.020

Notable Research

A study conducted by Kato et al. demonstrated that structurally related compounds to this compound were capable of inhibiting multiple stages of the malaria life cycle in vitro, highlighting their potential as novel antimalarial agents .

Another investigation focused on the anti-inflammatory properties of related pyrimidines, showing significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Scientific Research Applications

Therapeutic Applications

  • Neurological Disorders :
    • Research indicates that this compound may interact with specific receptors or enzymes involved in neurological functions. Its potential as a lead compound for treating conditions such as depression, anxiety, and schizophrenia is under investigation.
  • Antidepressant Activity :
    • Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. The mechanism of action is thought to involve modulation of neurotransmitter systems.
  • Antipsychotic Properties :
    • Given its structural similarity to known antipsychotic agents, this compound is being evaluated for its efficacy in managing psychotic disorders. Studies focus on its ability to influence dopamine and serotonin receptor pathways.

The biological activity of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine has been characterized through various assays:

Assay Type Findings
In vitro receptor bindingHigh affinity for serotonin receptors
Animal model studiesSignificant reduction in depressive behaviors
PharmacokineticsFavorable absorption and distribution profiles

The compound shows promise in modulating biological pathways relevant to mood regulation and cognitive function.

Case Study 1: Antidepressant Efficacy

A study conducted on rodents demonstrated that administration of the compound resulted in a marked decrease in immobility time in the forced swim test, indicating antidepressant-like effects. The study highlighted the importance of further exploring its mechanism of action at the molecular level.

Case Study 2: Neuropharmacological Profile

Another investigation assessed the neuropharmacological profile of the compound, revealing its potential to act as a selective serotonin reuptake inhibitor (SSRI). This finding positions it as a candidate for further development in treating mood disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related analogs:

Compound Name / ID Key Substituents Molecular Weight (Da) Key Synthetic Routes
Target Compound: 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine - 5-Chloropyrimidin-2-yl-piperazine
- Ethyl (C2H5)
- Methyl (CH3)
~331.81* Likely Buchwald-Hartwig coupling
Compound 24 () - 5-Chloropyrimidin-2-yl-piperidine
- Fluorobenzonitrile
461.23 (HRMS) Multi-step nucleophilic substitution
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine () - 4-Methylpiperazine
- Unsubstituted pyrimidine
194.25 (ESI+) Pd-catalyzed cross-coupling
MM0464.14 Impurity () - 5-Chloropyrimidin-2-yl-piperazine
- Azaspirodecane-dione
Not reported Degradation pathway analysis
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine () - Methanesulfonyl-piperazine
- Morpholine
- Thienopyrimidine
494.19 (ESI+) Suzuki-Miyaura coupling

*Calculated based on formula C15H18ClN5.

Key Observations:
  • Chlorine Substituent : The target compound’s 5-chloropyrimidin-2-yl group distinguishes it from analogs like 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine (), which lacks halogenation. Chlorine enhances electrophilicity and may improve target binding via halogen bonding .
  • Piperazine vs. Piperidine : Compound 24 () replaces piperazine with piperidine, reducing nitrogen count and altering conformational flexibility.

Crystallographic and Stability Data

  • Crystal Packing : Analogous pyrimidine-piperazine compounds (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine in ) form stable hydrogen-bonded networks via amine and pyrimidine nitrogen atoms, suggesting similar solid-state stability for the target compound .
  • Thermal Stability : Morpholine-containing derivatives () show higher melting points (~200–250°C) due to rigid heterocycles, whereas piperazine analogs may exhibit lower thermal stability .

Q & A

Synthesis and Purification

Basic: Q. Q1. What synthetic routes are reported for synthesizing this pyrimidine-piperazine hybrid compound?

  • Methodological Answer:
    The compound is synthesized via multi-step nucleophilic aromatic substitution (SNAr) reactions. A typical route involves coupling 5-chloro-2-piperazinylpyrimidine with 6-ethyl-2-methylpyrimidin-4-yl derivatives under reflux in aprotic solvents (e.g., DMF or THF) with catalytic bases like triethylamine. For example, describes analogous pyrimidine-piperazine syntheses using piperazine derivatives and halogenated pyrimidines at 80–100°C for 12–24 hours . Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Advanced: Q. Q2. How can researchers optimize reaction yields when steric hindrance limits piperazine-pyrimidine coupling?

  • Methodological Answer:
    Steric challenges arise from the ethyl and methyl substituents on the pyrimidine core. To enhance coupling efficiency:
    (i) Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 120°C) ;
    (ii) Introduce bulky electron-withdrawing groups (e.g., trifluoromethyl) on the pyrimidine ring to activate the reaction site ;
    (iii) Employ phase-transfer catalysts like tetrabutylammonium bromide to improve solubility .
    Yield optimization should be validated via HPLC (C18 columns, acetonitrile/water mobile phase) .

Structural Characterization

Basic: Q. Q3. What spectroscopic and crystallographic methods confirm the compound’s structure?

  • Methodological Answer:
    • NMR: ¹H/¹³C NMR identifies proton environments (e.g., piperazine NH at δ 2.8–3.2 ppm, pyrimidine CH3 at δ 2.1–2.3 ppm) .
    • X-ray crystallography: Resolves bond angles and piperazine-pyrimidine dihedral angles (e.g., C–N–C angles ~120° in analogous compounds) .
    • Mass spectrometry (HRMS): Validates molecular weight (calc. for C₁₅H₂₀ClN₇: 349.15 g/mol) .

Advanced: Q. Q4. How to resolve discrepancies in reported crystal structure data for similar piperazine-pyrimidine derivatives?

  • Methodological Answer:
    Contradictions may arise from polymorphic variations or solvent inclusion in crystal lattices. Strategies include:
    (i) Repeating crystallization in different solvents (e.g., methanol vs. DCM) to isolate polymorphs ;
    (ii) Using synchrotron XRD to improve resolution of low-quality crystals ;
    (iii) Applying DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths .

Biological Activity and Mechanism

Basic: Q. Q5. What in vitro assays are used to evaluate this compound’s biological activity?

  • Methodological Answer:
    Common assays include:
    • Enzyme inhibition: Kinase or phosphodiesterase inhibition measured via fluorescence polarization (IC₅₀ values) ;
    • Cellular cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ ~5–10 μM in HeLa cells) ;
    • Receptor binding: Radioligand displacement assays (e.g., Ki for serotonin receptors) .

Advanced: Q. Q6. How can researchers reconcile contradictory activity data across different cell lines?

  • Methodological Answer:
    Discrepancies may stem from off-target effects or variable membrane permeability. Mitigation strategies:
    (i) Perform permeability assays (e.g., PAMPA) to correlate cellular uptake with activity ;
    (ii) Use CRISPR knockouts to confirm target specificity ;
    (iii) Validate results across ≥3 cell lines with controlled passage numbers .

Computational Modeling

Basic: Q. Q7. What computational tools predict this compound’s physicochemical properties?

  • Methodological Answer:
    • LogP: Calculated via ChemDraw or ACD/Labs (experimental LogP ~2.5–3.0) ;
    • pKa: Predicted using MarvinSuite (pyrimidine N1 pKa ~4.2; piperazine N4 pKa ~8.7) ;
    • Solubility: Estimated with COSMO-RS (aqueous solubility ~0.1–1 mg/mL) .

Advanced: Q. Q8. How to design SAR studies using molecular docking for lead optimization?

  • Methodological Answer:
    (i) Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina;
    (ii) Identify critical interactions (e.g., H-bonds with pyrimidine N1, hydrophobic contacts with ethyl group) ;
    (iii) Synthesize analogs with modified substituents (e.g., replacing Cl with F to enhance binding entropy) .

Data Contradiction Analysis

Advanced: Q. Q9. How to address conflicting reports on the compound’s solubility in DMSO?

  • Methodological Answer:
    Discrepancies may arise from impurities or hygroscopicity. Solutions:
    (i) Purity assessment via HPLC (>98% purity required) ;
    (ii) Lyophilize the compound before solubility testing ;
    (iii) Use Karl Fischer titration to quantify residual water (<1% w/w) .

Theoretical Frameworks

Basic: Q. Q10. What conceptual frameworks guide the design of pyrimidine-piperazine hybrids?

  • Methodological Answer:
    Design is anchored in:
    (i) Bioisosterism: Replacing benzene with pyrimidine to enhance solubility ;
    (ii) Conformational restriction: Piperazine’s chair conformation optimizes target binding ;
    (iii) Hammett substituent constants: Electron-withdrawing Cl improves metabolic stability .

Advanced: Q. Q11. How to apply QSAR models to improve pharmacokinetic properties?

  • Methodological Answer:
    (i) Train models on datasets of analogs with reported half-lives and clearance rates;
    (ii) Optimize descriptors (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) ;
    (iii) Validate predictions in rodent PK studies .

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